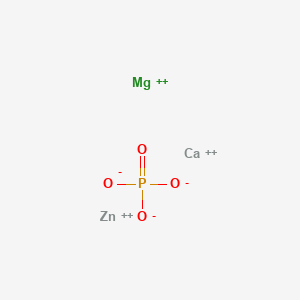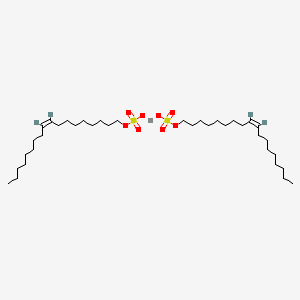
Calcium oleyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium oleyl sulfate is a surfactant compound derived from oleyl alcohol and sulfuric acid, with calcium as the counterion. It is commonly used in various industrial and commercial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and wetting agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium oleyl sulfate is typically synthesized through the sulfation of oleyl alcohol. The process involves reacting oleyl alcohol with sulfur trioxide or chlorosulfonic acid to form oleyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors where oleyl alcohol and sulfur trioxide are mixed under controlled conditions. The resulting oleyl sulfate is then neutralized with calcium hydroxide in large mixing tanks. The final product is purified and dried before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Calcium oleyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oleyl alcohol and sulfuric acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products
Hydrolysis: Oleyl alcohol and sulfuric acid.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Calcium oleyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring emulsification.
Industry: Widely used in the production of detergents, personal care products, and industrial cleaners.
Mecanismo De Acción
Calcium oleyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and disperse particles. The sulfate group interacts with water molecules, while the oleyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium oleyl sulfate
- Potassium oleyl sulfate
- Ammonium oleyl sulfate
Comparison
Calcium oleyl sulfate is unique due to the presence of calcium as the counterion, which can impart different solubility and stability properties compared to its sodium, potassium, and ammonium counterparts. The choice of counterion can affect the compound’s performance in specific applications, such as its ability to form stable emulsions or its compatibility with other ingredients in formulations.
Propiedades
Número CAS |
72018-26-9 |
|---|---|
Fórmula molecular |
C36H70CaO8S2 |
Peso molecular |
735.1 g/mol |
Nombre IUPAC |
calcium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/2C18H36O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2*9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
VNOZDWNXEDODNQ-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
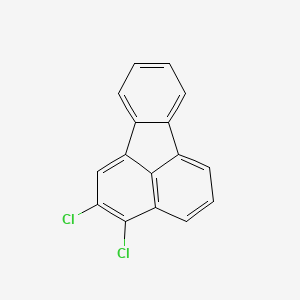
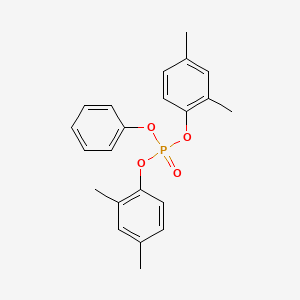
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
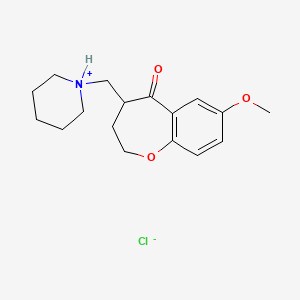
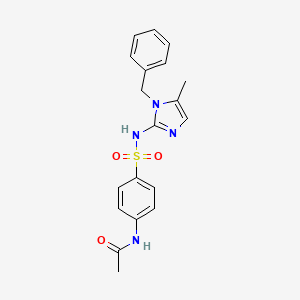
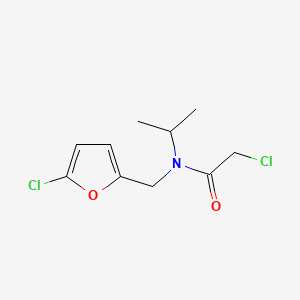
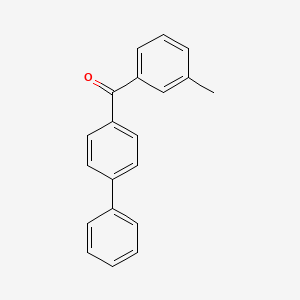

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)



